5-Chloroquinolin-2(1h)-one

Descripción general

Descripción

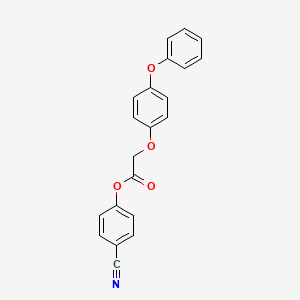

5-Chloroquinolin-2(1h)-one, also known as 5-Chloroquinolin-2-amine, is a chemical compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-5-chloroquinoline with methyloxirane in 1,2-dimethoxyethane and ethanol . The mixture is stirred at room temperature for 2 hours, and then ether is added . The precipitated quaternary salt is filtered off, dissolved in ethanol, and the solution is heated at reflux for 2 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2/c10-7-2-1-3-8-6 (7)4-5-9 (11)12-8/h1-5H, (H2,11,12) . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.64 cm/s . Its Log Po/w (iLOGP) is 1.77 .Aplicaciones Científicas De Investigación

Crystal Structure and Spectroscopic Studies

5-Chloroquinolin-2(1H)-one has been a subject of research in crystallography and spectroscopy. Studies have explored the crystal structures and spectroscopic characteristics of its derivatives, such as 6-chloroquinolin-2(1H)-one. These studies focus on understanding the crystalline forms, intermolecular interactions, and shifts in IR spectra (Luo & Sun, 2014).

Chemistry and Synthetic Applications

The compound's chemistry and its derivatives are essential in synthetic applications, especially in constructing fused or binary heterocyclic systems. Research in this area emphasizes the synthesis of quinoline ring systems and their biological evaluation (Hamama et al., 2018).

Antimicrobial Activity

Several studies have focused on synthesizing novel compounds using this compound and evaluating their antimicrobial properties. These studies often involve creating derivatives with enhanced antimicrobial effects against various bacterial and fungal strains (Desai et al., 2011).

Chemosensor for Metal Ions

Research has been conducted on derivatives of this compound, such as 5-chloro-8-methoxyquinoline, for potential use as chemosensors for metal ions like cadmium. This application is significant for monitoring metal ion concentrations in waste effluent streams and food products (Prodi et al., 2001).

Photophysical and Electronic Properties

There has been interest in understanding the photophysical and electronic properties of compounds containing this compound. Research in this area involves studying the optimized structural parameters, spectroscopic, electronic, and photophysical properties, both experimentally and theoretically (Singh et al., 2017).

Anti-malarial and Anti-viral Activities

Some derivatives of this compound have been evaluated for their potential anti-malarial and anti-viral effects. Research in this area focuses on the structural functionalization and the evaluation of these compounds as potential agents against diseases like malaria and various viruses (Mizuta et al., 2023).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIQZKXQEUGFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)

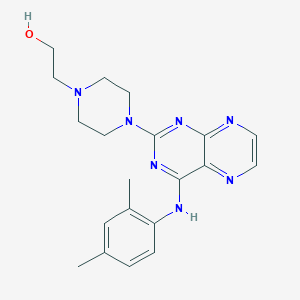

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)

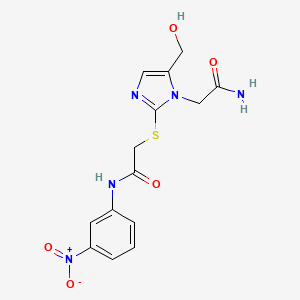

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)

![(5-Fluoro-3-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2375653.png)

![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)